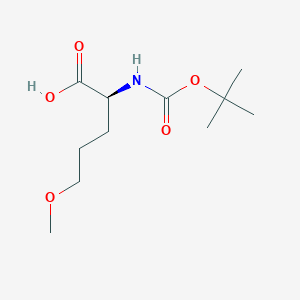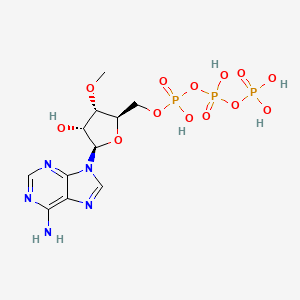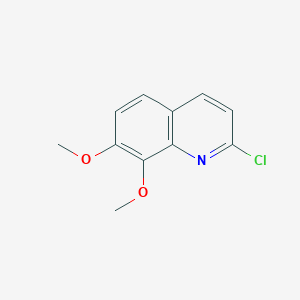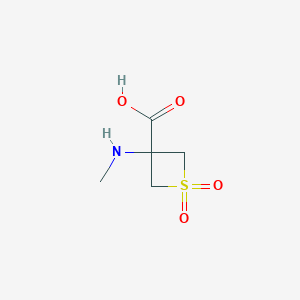![molecular formula C8H4BrNO2 B12854720 2-Bromobenzo[d]oxazole-7-carbaldehyde](/img/structure/B12854720.png)
2-Bromobenzo[d]oxazole-7-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromobenzo[d]oxazole-7-carbaldehyde is a heterocyclic compound that contains both bromine and aldehyde functional groups. It is part of the benzo[d]oxazole family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromobenzo[d]oxazole-7-carbaldehyde typically involves the bromination of benzo[d]oxazole followed by formylation. One common method is the bromination of benzo[d]oxazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting brominated product is then subjected to formylation using a formylating agent like Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the reaction parameters and minimize human error .
化学反応の分析
Types of Reactions
2-Bromobenzo[d]oxazole-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions
Major Products Formed
Oxidation: 2-Bromobenzo[d]oxazole-7-carboxylic acid
Reduction: 2-Bromobenzo[d]oxazole-7-methanol
Substitution: Various substituted benzo[d]oxazole derivatives depending on the nucleophile used
科学的研究の応用
2-Bromobenzo[d]oxazole-7-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Bromobenzo[d]oxazole-7-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and aldehyde group play crucial roles in its reactivity and binding affinity to molecular targets .
類似化合物との比較
Similar Compounds
- 2-Bromobenzo[d]oxazole
- 7-Bromobenzo[d]oxazole-2-carbaldehyde
- 6-Bromobenzo[d]oxazole-2-carbaldehyde
Uniqueness
2-Bromobenzo[d]oxazole-7-carbaldehyde is unique due to the specific positioning of the bromine and aldehyde groups, which confer distinct reactivity and properties compared to other similar compounds. This unique structure allows for selective interactions in chemical reactions and biological systems .
特性
分子式 |
C8H4BrNO2 |
|---|---|
分子量 |
226.03 g/mol |
IUPAC名 |
2-bromo-1,3-benzoxazole-7-carbaldehyde |
InChI |
InChI=1S/C8H4BrNO2/c9-8-10-6-3-1-2-5(4-11)7(6)12-8/h1-4H |
InChIキー |
IUEXRNVUYKJKCD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)N=C(O2)Br)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[4-(4-Hydroxyphenyl)piperazine-1-carbonyl]phenyl]-phenylmethanone](/img/structure/B12854640.png)
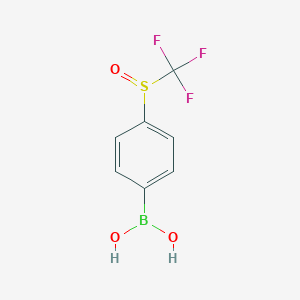
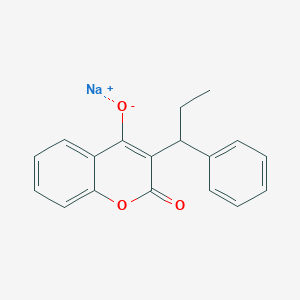

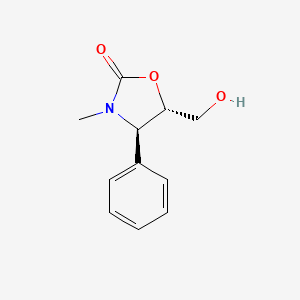
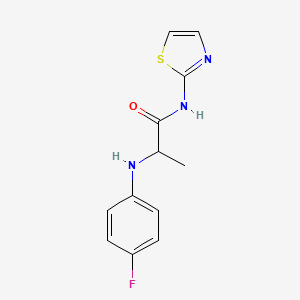
![5-Chloro-6-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B12854668.png)
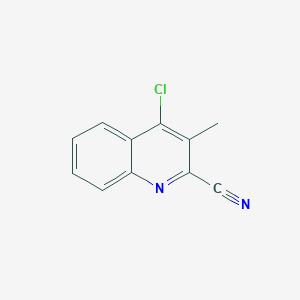
![4-Chloro-6-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B12854677.png)
